molecular formula C15H20ClNO2 B5587424 2-(4-chlorophenoxy)-N-cyclopentylbutanamide

2-(4-chlorophenoxy)-N-cyclopentylbutanamide

Cat. No. B5587424
M. Wt: 281.78 g/mol
InChI Key: DEAPTSOZXZKLAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several studies have focused on the synthesis of chlorophenyl derivatives, which are structurally related to "2-(4-chlorophenoxy)-N-cyclopentylbutanamide." These synthesis methods typically involve complex reactions such as cyclization, etherification, reduction, and other steps to construct the desired chemical framework. For example, the synthesis of similar compounds has been achieved by reacting chlorophenol with cycloalcohols in the presence of perchloric acid as a catalyst, showcasing a method that could potentially be adapted for the synthesis of "2-(4-chlorophenoxy)-N-cyclopentylbutanamide" (Ashaduzzaman et al., 2012).

Molecular Structure Analysis

Crystal structure analysis and molecular packing studies reveal how chlorinated compounds and their derivatives, akin to "2-(4-chlorophenoxy)-N-cyclopentylbutanamide," exhibit diverse conformations and molecular arrangements. For instance, studies on similar chlorophenyl derivatives demonstrate triclinic crystal systems and the impact of substituents on the molecular geometry and stability (Purandara et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl compounds, such as cycloadditions, condensations, and transformations, are crucial for the synthesis and modification of these molecules. For example, the Tf2NH-catalyzed formal [3 + 2] cycloaddition of ynamides with dioxazoles offers a metal-free approach to construct polysubstituted oxazoles, highlighting the chemical reactivity and potential transformations for compounds like "2-(4-chlorophenoxy)-N-cyclopentylbutanamide" (Zhao et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, of chlorophenyl derivatives are influenced by their molecular structure. Studies on related compounds provide insights into how different substituents affect these properties, thereby aiding in the characterization and application of these chemicals in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the functional groups and overall molecular architecture of the compound. Research on similar chlorophenyl derivatives, utilizing spectroscopic analysis and quantum chemical calculations, offers valuable information on the electronic spectra, reactivity sites, and potential applications of these molecules (Parveen et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Amides and chlorophenoxy compounds are found in various bioactive compounds, suggesting potential biological activity .

Safety and Hazards

As with any chemical compound, handling “2-(4-chlorophenoxy)-N-cyclopentylbutanamide” would require appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

Future research could explore the compound’s potential bioactivity, given the presence of the amide and chlorophenoxy groups. Synthesis methods could also be optimized, and the compound’s physical and chemical properties could be studied in more detail .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclopentylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-14(15(18)17-12-5-3-4-6-12)19-13-9-7-11(16)8-10-13/h7-10,12,14H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAPTSOZXZKLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenoxy)-N-cyclopentylbutanamide

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